molecular formula C20H11BrO4 B4896421 3-(4-Bromobenzoyl)-2-methylbenzo[g][1]benzofuran-4,5-dione

3-(4-Bromobenzoyl)-2-methylbenzo[g][1]benzofuran-4,5-dione

Cat. No.: B4896421
M. Wt: 395.2 g/mol
InChI Key: WEFVGUKZSRKNIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Bromobenzoyl)-2-methylbenzogbenzofuran-4,5-dione is a complex organic compound that belongs to the benzofuran family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromobenzoyl)-2-methylbenzogbenzofuran-4,5-dione typically involves multi-step organic reactions. One common method includes the bromination of a benzoyl precursor followed by cyclization to form the benzofuran ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromobenzoyl)-2-methylbenzogbenzofuran-4,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives .

Scientific Research Applications

3-(4-Bromobenzoyl)-2-methylbenzogbenzofuran-4,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Bromobenzoyl)-2-methylbenzogbenzofuran-4,5-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromobenzoyl)-2-(trifluoromethyl)benzofbenzofuran-4,9-dione
  • 2-(4-Bromobenzoyl)-3-methyl-4,6-dimethoxy benzofuran

Uniqueness

3-(4-Bromobenzoyl)-2-methylbenzogbenzofuran-4,5-dione is unique due to its specific substitution pattern and the presence of both bromobenzoyl and methyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other benzofuran derivatives .

Properties

IUPAC Name

3-(4-bromobenzoyl)-2-methylbenzo[g][1]benzofuran-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11BrO4/c1-10-15(17(22)11-6-8-12(21)9-7-11)16-19(24)18(23)13-4-2-3-5-14(13)20(16)25-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFVGUKZSRKNIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C(=O)C2=O)C(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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